molecular formula C23H24N4O3 B4966998 N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide

Cat. No. B4966998
M. Wt: 404.5 g/mol
InChI Key: ODXLSAOQCAVKLT-UHFFFAOYSA-N
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Description

N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide, also known as BRL-15572, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been extensively studied for its role in modulating specific neurotransmitter systems in the brain.

Mechanism of Action

The mechanism of action of N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide involves its ability to selectively bind to specific receptors in the brain. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation. This compound has also been found to be a partial agonist of the serotonin 5-HT1A receptor, which is involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the brain. It has been shown to decrease the release of dopamine in certain brain regions, which may be useful in the treatment of addiction and other disorders involving reward and motivation. This compound has also been found to increase the activity of the serotonin system, which may be useful in the treatment of mood disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide in lab experiments is its high selectivity for specific neurotransmitter systems in the brain. This allows researchers to study the effects of specific neurotransmitter systems on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects, which may confound experimental results.

Future Directions

There are several potential future directions for research involving N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide. One area of interest is its potential therapeutic applications in the treatment of addiction and other disorders involving reward and motivation. Another area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.

Synthesis Methods

The synthesis of N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for its synthesis is the condensation of 1-(1-benzyl-4-piperidinyl)-1H-pyrazole-5-carboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been found to be a useful tool in scientific research due to its ability to selectively modulate specific neurotransmitter systems in the brain. It has been extensively studied for its role in regulating the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. This compound has also been found to modulate the activity of the serotonin system, which is involved in mood regulation and anxiety.

properties

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-23(18-6-7-20-21(14-18)30-16-29-20)25-22-8-11-24-27(22)19-9-12-26(13-10-19)15-17-4-2-1-3-5-17/h1-8,11,14,19H,9-10,12-13,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXLSAOQCAVKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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